2-Hydroxy-4'-isobutylacetophenone
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Overview
Description
2-Hydroxy-4’-isobutylacetophenone is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, featuring a hydroxyl group at the second position and an isobutyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4’-isobutylacetophenone typically involves a Friedel-Crafts acylation reaction. This process starts with isobutylbenzene, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of 2-Hydroxy-4’-isobutylacetophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4’-isobutylacetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: 2-Keto-4’-isobutylacetophenone.
Reduction: 2-Hydroxy-4’-isobutylphenylethanol.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Scientific Research Applications
2-Hydroxy-4’-isobutylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’-isobutylacetophenone largely depends on its application. In the context of its use as a precursor for ibuprofen, the compound undergoes a series of chemical transformations that ultimately lead to the formation of the active pharmaceutical ingredient. The hydroxyl and isobutyl groups play crucial roles in these transformations, facilitating the necessary chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4’-Isobutylacetophenone: Lacks the hydroxyl group at the second position.
2-Hydroxyacetophenone: Lacks the isobutyl group at the fourth position.
4-Hydroxyacetophenone: Hydroxyl group at the fourth position instead of the second.
Uniqueness
2-Hydroxy-4’-isobutylacetophenone is unique due to the presence of both the hydroxyl and isobutyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-hydroxy-1-[4-(2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
AQQAEVOPOYZKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CO |
Origin of Product |
United States |
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